2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;dihydrochloride
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Overview
Description
Molecular Structure Analysis
The InChI code for a similar compound, (S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride, is 1S/C8H10N2O2.2ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H/t7-;;/m0…/s1 . This provides a basis for understanding the molecular structure of the compound.Scientific Research Applications
Antibacterial Agent Synthesis
The development of pyridonecarboxylic acids as antibacterial agents highlights the utility of complex pyridine derivatives, similar to 2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid; dihydrochloride, in synthesizing compounds with significant antibacterial activity. For example, a study synthesized and evaluated the antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues, finding some compounds more active than enoxacin and worthy of further biological study (Egawa et al., 1984).
Polymorphism in Pharmaceutical Compounds
The study of polymorphism in pharmaceutical compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, showcases the importance of understanding the physical and chemical properties of drug molecules, including those with structures similar to 2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid; dihydrochloride. This knowledge is crucial for the development of stable and effective pharmaceutical formulations (Vogt et al., 2013).
Synthesis of N-Substituted 1,3-Oxazinan-2-ones
An efficient and simple synthesis method for N-substituted 1,3-oxazinan-2-ones involving a three-component, one-pot reaction highlights the potential of utilizing amino acids, like L-alanine, as components in synthesizing structurally complex and biologically relevant compounds. This method underscores the versatility of amino acid derivatives in organic synthesis and pharmaceutical chemistry (Trifunović et al., 2010).
Corrosion Inhibition by Amino Acid-Based Zwitterions
Amino acids based zwitterions, synthesized by condensing glyoxal, formaldehyde, and amino acids, have been studied for their corrosion inhibition performance, demonstrating high efficiency in protecting mild steel surfaces. This research illustrates the broad applicability of amino acid derivatives, including those related to 2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid; dihydrochloride, in industrial applications beyond pharmaceuticals, emphasizing their role in materials science and engineering (Srivastava et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.2ClH/c9-7(8(11)12)4-6-2-1-3-10(13)5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLXGHRNHWCLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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